2-((3-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
2-((3-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H17FN2OS2 and its molecular weight is 384.49. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activities
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have demonstrated significant antibacterial and antifungal properties. Specifically, these compounds have shown higher antifungal activity than fluconazole against Candida fungus species, and some derivatives exhibited better antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Enterecoccus faecalis, Escherichia coli, and Pseudomonas aeruginosa (Kahveci et al., 2020).
Anticancer Agents
Several studies have focused on the anticancer potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives. Microwave-assisted synthesis of fluorinated coumarin–pyrimidine hybrids has been described, showing significant cytotoxicity against human cancer cell lines, including human lung carcinoma (A-549) and human adenocarcinoma mammary gland (MDA-MB-231). Some compounds exhibited potent activity comparable to or even more potent than the standard drug Cisplatin, highlighting their potential as anticancer agents (Hosamani et al., 2015).
Anti-HIV Activity
Derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have also been explored for their potential anti-HIV activity. Novel compounds related to this scaffold have been synthesized and tested, showing inhibitory effects on human immunodeficiency virus type-1 (HIV-1). This research opens up avenues for the development of new therapeutic agents targeting HIV-1 (Mai et al., 1997).
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS2/c1-13-5-7-16(8-6-13)23-19(24)18-17(9-10-25-18)22-20(23)26-12-14-3-2-4-15(21)11-14/h2-8,11H,9-10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKOJMZIPFJDPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.